molecular formula C6H5NOS B6166500 4-(hydroxymethyl)thiophene-2-carbonitrile CAS No. 186552-06-7

4-(hydroxymethyl)thiophene-2-carbonitrile

Cat. No. B6166500
CAS RN: 186552-06-7
M. Wt: 139.2
InChI Key:
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Description

“4-(hydroxymethyl)thiophene-2-carbonitrile” is a chemical compound with the formula C6H5NOS . It is used for research purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, including “4-(hydroxymethyl)thiophene-2-carbonitrile”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “4-(hydroxymethyl)thiophene-2-carbonitrile” includes a five-membered ring made up of one sulfur atom . The InChI Key for this compound is LXDQEBFSUIKJQI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene derivatives, including “4-(hydroxymethyl)thiophene-2-carbonitrile”, have been used in various chemical reactions. For instance, they have been used in the preparation of thiaplatinacycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(hydroxymethyl)thiophene-2-carbonitrile” include a molecular weight of 139.18 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Mechanism of Action

While the specific mechanism of action for “4-(hydroxymethyl)thiophene-2-carbonitrile” is not mentioned in the retrieved papers, thiophene derivatives are known to exhibit a variety of biological effects . For example, they have been used as voltage-gated sodium channel blockers and dental anesthetics .

Safety and Hazards

The safety data sheet for “4-(hydroxymethyl)thiophene-2-carbonitrile” indicates that it is a hazardous substance . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Thiophene derivatives, including “4-(hydroxymethyl)thiophene-2-carbonitrile”, continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(hydroxymethyl)thiophene-2-carbonitrile can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Thiophene-2-carboxylic acid", "Methanol", "Sodium hydroxide", "Methyl iodide", "Hydroxylamine hydrochloride", "Sodium carbonate", "Acetic anhydride", "Phosphorus pentoxide", "Chloroacetonitrile" ], "Reaction": [ "Thiophene-2-carboxylic acid is reacted with methanol and sodium hydroxide to form methyl thiophene-2-carboxylate.", "Methyl thiophene-2-carboxylate is then reacted with methyl iodide to form methyl 4-methylthiophene-2-carboxylate.", "Methyl 4-methylthiophene-2-carboxylate is then reacted with hydroxylamine hydrochloride and sodium carbonate to form methyl 4-(hydroxyamino)thiophene-2-carboxylate.", "Methyl 4-(hydroxyamino)thiophene-2-carboxylate is then reacted with acetic anhydride and phosphorus pentoxide to form methyl 4-(acetoxyamino)thiophene-2-carboxylate.", "Methyl 4-(acetoxyamino)thiophene-2-carboxylate is then reacted with chloroacetonitrile to form 4-(hydroxymethyl)thiophene-2-carbonitrile." ] }

CAS RN

186552-06-7

Molecular Formula

C6H5NOS

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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